3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked (2-fluorophenyl)carbamoylmethyl group at position 2 and an N-(thiophen-2-ylmethyl)benzamide moiety at position 2. Its structure integrates multiple pharmacophoric elements:
- Imidazole ring: Known for metal-binding and hydrogen-bonding capabilities, often enhancing bioavailability .
- Thiophene moiety: Contributes to lipophilicity and π-π stacking interactions, common in CNS-active and antitumor agents .
- 2-Fluorophenyl carbamoyl group: Fluorine’s electronegativity may improve binding affinity and metabolic stability .
Synthesis likely involves sequential nucleophilic substitutions and cyclization, as seen in analogous imidazole derivatives (e.g., chlorosulfonation followed by coupling with thiol-containing intermediates) . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and IR spectroscopy would confirm the structure, with key signals including the imidazole C-H (~7.5 ppm) and thiophene protons (~6.8–7.2 ppm) .
Properties
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c24-19-8-1-2-9-20(19)27-21(29)15-32-23-25-10-11-28(23)17-6-3-5-16(13-17)22(30)26-14-18-7-4-12-31-18/h1-13H,14-15H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKFVWMQKODMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This is achieved through nucleophilic substitution reactions.
Thioether Formation: The thiol group is introduced via thiol-ene reactions or other sulfurization methods.
Amide Bond Formation: The final step involves coupling the thiophen-2-ylmethylamine with the benzoyl chloride derivative under conditions such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. The thiophene moiety contributes to the compound’s electronic properties, enhancing its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity Potential: The target compound’s fluorine and thiophene groups may synergize for antitumor or kinase inhibition, similar to fluorinated triazoles in , which showed tautomer-dependent activity . The cyclohexylmethyl analog (CAS 2183348-18-5) lacks fluorine but may exhibit higher CNS penetration due to its nonpolar cyclohexyl group . Thiosemicarbazone derivatives (e.g., ) demonstrate metal-chelating properties, suggesting the target compound could be modified for similar applications .
Synthetic Complexity :
- The target compound requires multistep synthesis (e.g., chlorosulfonation, coupling), akin to ’s benzoimidazole derivatives .
- Simpler analogs like CAS 1193388-03-2 () are synthesized in fewer steps but may lack specificity due to fewer functional groups .
Spectroscopic Differences: IR: The target compound’s carbonyl (C=O) stretch (~1660–1680 cm$ ^{-1} $) and C-F vibration (~1100 cm$ ^{-1} $) distinguish it from non-fluorinated analogs . NMR: The 2-fluorophenyl group’s aromatic protons (~7.0–7.4 ppm) and imidazole protons (~7.5 ppm) contrast with cyclohexylmethyl analogs’ aliphatic signals (~1.0–2.5 ppm) .
Biological Activity
The compound 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule that incorporates an imidazole ring, a benzamide moiety, and fluorinated phenyl groups. This structure suggests potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Molecular Formula
- Molecular Formula : C16H12FN5O3S
- IUPAC Name : this compound
Structural Representation
The compound features the following key structural elements:
- Imidazole Ring : Contributes to the compound's biological activity by interacting with various biological targets.
- Fluorinated Phenyl Groups : Enhance lipophilicity and may improve binding affinity to target receptors.
- Benzamide Moiety : Often associated with pharmacological activity, particularly in enzyme inhibition.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction : Carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.
- Substitution Reactions : Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring and fluorinated groups likely facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function.
In Vitro Studies
Research has demonstrated that derivatives of imidazole and benzamide exhibit various biological activities:
- Antiparasitic Activity : Compounds similar to this structure have shown efficacy against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis .
- Enzyme Inhibition : Studies on related compounds have indicated potential inhibitory effects on diacylglycerol acyltransferase (DGAT), which is crucial in lipid metabolism .
- Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antiparasitic Activity
In a study evaluating imidazole derivatives, one compound demonstrated significant activity against Trypanosoma cruzi with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Enzyme Inhibition
A related benzimidazole derivative was shown to inhibit DGAT with an IC50 of 4.4 µM, leading to reduced triglyceride levels in HepG2 cells . This suggests that similar compounds could impact lipid metabolism and have therapeutic potential in metabolic disorders.
Case Study 3: Cytotoxicity Against Cancer Cells
A pyrido[1,2-a]benzimidazole derivative exhibited moderate cytotoxicity against leukemia cell lines, highlighting the potential for developing new anticancer agents based on this structural framework .
Data Summary Table
| Activity Type | Compound Type | IC50 Value (µM) | Target Organism/Enzyme |
|---|---|---|---|
| Antiparasitic | Imidazole Derivative | Varies | Trypanosoma cruzi |
| Enzyme Inhibition | Benzimidazole Derivative | 4.4 | Diacylglycerol acyltransferase |
| Cytotoxicity | Pyrido[1,2-a]benzimidazole | Moderate | Leukemia Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
